molecular formula C15H14N2O3 B14674648 N-Benzyl-3-formamido-2-hydroxybenzamide CAS No. 34999-29-6

N-Benzyl-3-formamido-2-hydroxybenzamide

Cat. No.: B14674648
CAS No.: 34999-29-6
M. Wt: 270.28 g/mol
InChI Key: FZQYMHXAZRLFHI-UHFFFAOYSA-N
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Description

N-Benzyl-3-formamido-2-hydroxybenzamide is a chemical compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of a benzyl group, a formamido group, and a hydroxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-formamido-2-hydroxybenzamide typically involves the reaction of 3-amino-2-hydroxybenzoic acid with benzylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-amino-2-hydroxybenzoic acid, benzylamine, formic acid.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-formamido-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amine group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of N-Benzyl-3-formamido-2-benzoylbenzamide.

    Reduction: Formation of N-Benzyl-3-amino-2-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Benzyl-3-formamido-2-hydroxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-formamido-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-hydroxybenzamide: Similar structure but with the hydroxy group in a different position.

    N-Benzyl-3-amino-2-hydroxybenzamide: Similar structure but with an amino group instead of a formamido group.

    N-Benzyl-3-formamido-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

N-Benzyl-3-formamido-2-hydroxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

CAS No.

34999-29-6

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-benzyl-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C15H14N2O3/c18-10-17-13-8-4-7-12(14(13)19)15(20)16-9-11-5-2-1-3-6-11/h1-8,10,19H,9H2,(H,16,20)(H,17,18)

InChI Key

FZQYMHXAZRLFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)NC=O)O

Origin of Product

United States

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